7-Fluoro-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one
Description
Properties
IUPAC Name |
7-fluoro-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c12-7-3-4-9-8(6-7)11(15)14-5-1-2-10(14)13-9/h3-4,6H,1-2,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWCQPPXEADXGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=C(C=C(C=C3)F)C(=O)N2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352608 | |
| Record name | 7-fluoro-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380638-36-8 | |
| Record name | 7-fluoro-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazoline ring, potentially leading to different pharmacologically active compounds.
Substitution: The fluorine atom can be substituted with other functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce a variety of functionalized compounds with potential biological activity.
Scientific Research Applications
7-Fluoro-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Medicine: Due to its potential pharmacological properties, it is investigated for use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 7-Fluoro-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Key structural analogs differ in substituents at positions 5, 6, 7, or the fused pyrrolidine ring. A comparison of molecular properties is summarized below:
*Calculated based on formula; †Purity varies with substituents (e.g., 97.2% for 3,4-difluorobenzylidene derivative ).
Key Observations :
- Electron-Withdrawing Groups (F, Br) : Fluorine and bromine increase molecular weight and polarity. Bromine’s larger atomic radius enhances π-stacking interactions, as seen in the planar crystal structure of the 7-bromo analog .
- Hydroxy Group : The 7-hydroxy analog (202.21 Da) is lighter but may exhibit lower metabolic stability due to oxidative susceptibility .
Mechanistic Insights :
- Fluorine’s electronegativity enhances membrane permeability and target binding in cytotoxic derivatives .
- Bromine’s bulky substituent may disrupt tubulin polymerization, as suggested by structural analogs .
Structural and Electronic Properties
- Planarity : The 7-bromo analog exhibits near-coplanar benzene and pyrimidine rings (r.m.s. deviation: 0.0130 Å), stabilized by Br⋯H and π-π interactions . Fluorine’s smaller size may reduce steric hindrance, favoring planar conformations.
- DFT Calculations : For the 7-bromo analog, HOMO-LUMO gap = 4.82 eV, dipole moment = 4.65 Debye, indicating moderate reactivity and polarity . Comparable data for the fluoro derivative is lacking but predicted to show a smaller gap due to fluorine’s electron-withdrawing effects.
Biological Activity
7-Fluoro-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one is a heterocyclic compound that has gained significant attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a fused pyrroloquinazoline ring system and a fluorine atom, which can enhance its chemical properties and biological interactions.
- Chemical Formula : C11H9FN2O
- Molecular Weight : 204.20 g/mol
- CAS Number : 380638-36-8
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The fluorine atom enhances binding affinity to various enzymes and receptors, which may modulate their activity. Research indicates that this compound can influence several biological pathways, making it a candidate for drug development in various therapeutic areas.
Biological Activity Overview
Research has shown that this compound possesses notable biological activities:
Antiparasitic Activity
Studies have demonstrated its potential as an antimalarial agent by targeting PfATP4, a critical enzyme in Plasmodium falciparum. The compound has shown promising results in inhibiting Na+-ATPase activity associated with PfATP4, which is vital for parasite survival. For instance:
- In vitro Efficacy : The compound exhibited an EC50 of 0.395 µM against PfATP4.
- In vivo Efficacy : In mouse models of malaria, it resulted in a 30% reduction of parasitemia at a dosage of 40 mg/kg .
Anticancer Potential
The compound's structure allows for modification and optimization, leading to derivatives with enhanced anticancer properties. Research indicates that certain analogs derived from this scaffold have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other fluorinated quinazolinones:
| Compound Name | Activity | EC50 (µM) | Notes |
|---|---|---|---|
| This compound | Antimalarial | 0.395 | Targets PfATP4 |
| 6-Fluoro-2-methylquinazolin-4(3H)-one | Anticancer | Varies | Induces apoptosis |
| 2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one | Antimicrobial | Varies | Broad-spectrum |
Case Study 1: Optimization for Antimalarial Activity
A study focused on optimizing the dihydroquinazolinone scaffold highlighted the importance of incorporating polar functionalities to enhance aqueous solubility and metabolic stability while maintaining antiparasitic activity. This led to the identification of compounds with significantly improved profiles for further development .
Case Study 2: Structure-Activity Relationship (SAR)
Investigations into the SAR of related compounds revealed that modifications at specific positions on the quinazoline ring could yield derivatives with enhanced selectivity and potency against targeted biological pathways. For example, the introduction of substituents at the 8-position resulted in increased activity against malaria parasites without introducing significant cytotoxicity to human cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
